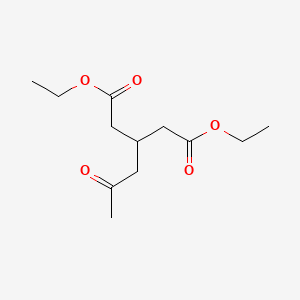
Diethyl 3-(2-oxopropyl)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-(2-oxopropyl)pentanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is a derivative of pentanedioic acid and contains a ketone group, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(2-oxopropyl)pentanedioate typically involves the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst. Another method involves the acylation of diethyl malonate with acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow techniques to ensure safety and efficiency. The process involves the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by purification through distillation .
化学反応の分析
Types of Reactions
Diethyl 3-(2-oxopropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of diethyl 3-(2-carboxyethyl)pentanedioate.
Reduction: Formation of diethyl 3-(2-hydroxypropyl)pentanedioate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Diethyl 3-(2-oxopropyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and phosphorylated heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
作用機序
The mechanism of action of diethyl 3-(2-oxopropyl)pentanedioate involves its reactivity as an ester and a ketone. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon .
類似化合物との比較
Similar Compounds
Diethyl 3-oxopentanedioate: Similar structure but lacks the 2-oxopropyl group.
Ethyl acetate: A simpler ester with a similar functional group but a different carbon skeleton.
Uniqueness
Diethyl 3-(2-oxopropyl)pentanedioate is unique due to the presence of both ester and ketone functional groups, which provide it with a wide range of reactivity and applications in organic synthesis .
特性
CAS番号 |
93044-01-0 |
|---|---|
分子式 |
C12H20O5 |
分子量 |
244.28 g/mol |
IUPAC名 |
diethyl 3-(2-oxopropyl)pentanedioate |
InChI |
InChI=1S/C12H20O5/c1-4-16-11(14)7-10(6-9(3)13)8-12(15)17-5-2/h10H,4-8H2,1-3H3 |
InChIキー |
UUWZFYITTKWMJU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CC(=O)C)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
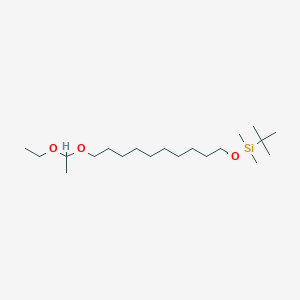
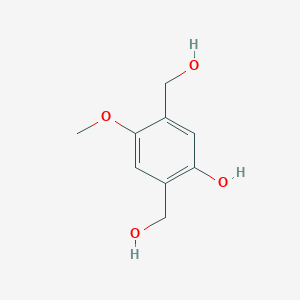
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
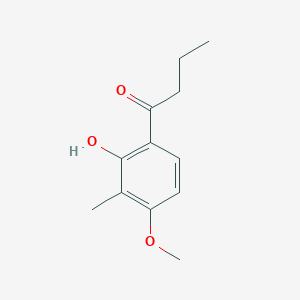
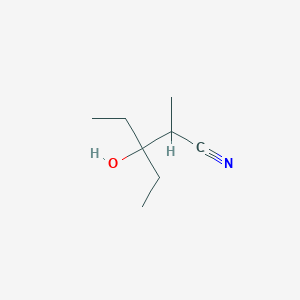
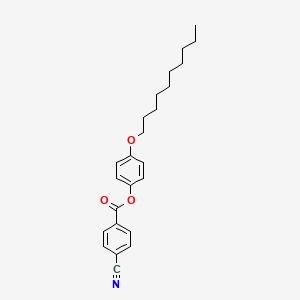

![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)
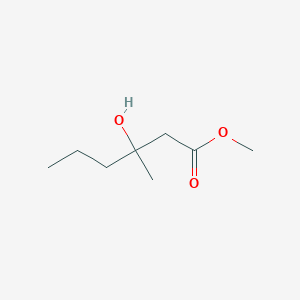
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
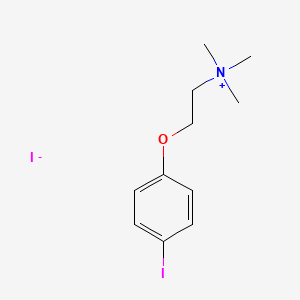
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
